molecular formula C12H8FN B1343805 2-(4-Fluoronaphthalen-1-yl)acetonitrile CAS No. 3832-87-9

2-(4-Fluoronaphthalen-1-yl)acetonitrile

Cat. No. B1343805
CAS RN: 3832-87-9
M. Wt: 185.2 g/mol
InChI Key: PXWLZRAFDAJEDV-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluoronaphthalen-1-yl)acetonitrile is a fluorinated α-aminonitrile that has been synthesized and characterized through various analytical techniques. Although the provided papers do not directly discuss this exact compound, they provide insights into similar fluorinated acetonitrile compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related fluorinated acetonitrile compounds follows a 'green protocol', which suggests an environmentally friendly approach to chemical synthesis. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by elemental analysis, spectral analysis, and X-ray crystallography, indicating a detailed and comprehensive approach to understanding the synthesized compound .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the crystal structure of similar compounds, which often crystallize in specific space groups and have their structures solved by direct methods and refined to a high degree of accuracy . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) methods, are also employed to obtain and analyze the equilibrium geometry of these molecules, providing a deeper understanding of their molecular structure .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitrile compounds can be explained using various molecular descriptors. Reactivity surfaces are analyzed to understand the behavior of these molecules in chemical reactions. For example, molecular docking studies can be carried out to see how these molecules interact with enzymes, such as indoleamine 2,3-dioxygenase, which can provide insights into potential biological applications or interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated acetonitrile compounds include their spectroscopic characteristics, which are studied using techniques like FT-IR and NMR. These studies are complemented by theoretical calculations to match the experimental observations. The optical, electrochemical, thermal, and morphological properties are also investigated, often in the context of their potential use in devices like organic light-emitting diodes (OLEDs). For instance, the electroluminescence behavior of some fluorophores based on acetonitrile derivatives has been demonstrated, showing their potential for practical applications .

Scientific Research Applications

  • Organic Synthesis

    • Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
  • Optical, Thermal, and Electroluminescence Properties

    • 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, electroluminescence properties .
    • Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .
  • Ergothioneine Production

    • Ergothioneine (EGT) is a distinctive sulfur-containing histidine derivative, which has been recognized as a high-value antioxidant and cytoprotectant .
    • It has a wide range of applications in food, medical, and cosmetic fields .
    • The non-conventional yeast Rhodotorula toruloides is considered as a potential candidate for EGT production, thanks to its safety for animals and natural ability to synthesize EGT .
    • In a study, an engineered strain named as RT1389-3 was selected with a production titer of 267.4 mg/L EGT after 168 h in a 50 mL modified fermentation medium .
  • Catalyzed Carbon-Heteroatom Bond Formation

    • Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
    • The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
    • Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Safety And Hazards

The safety and hazards associated with “2-(4-Fluoronaphthalen-1-yl)acetonitrile” are not explicitly mentioned in the search results. For detailed information on safety and hazards, it is recommended to refer to specialized databases like PubChem or safety data sheets provided by the manufacturer.

properties

IUPAC Name

2-(4-fluoronaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLZRAFDAJEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoronaphthalen-1-yl)acetonitrile

Synthesis routes and methods

Procedure details

A solution of 1-chloromethyl-4-fluoronaphthalene (5.45 g, 5.66 mmol), sodium cyanide (333 mg, 6.79 mmol), and water (2 mL) in N,N-dimethylformamide (30 mL) is stirred for 8 h, then heated at 70° C. for 15 h. The mixture is cooled to room temperature and partitioned between saturated sodium bicarbonate solution and ethyl acetate. The organic portion is washed with three portions of water, one portion of brine, dried (sodium sulfate), filtered and evaporated. The residue is chromatographed on SiO2 (30% ethyl acetate/hexane) to yield the title compound, 4.67 g (90%), as a light brown solid. 1H NMR (CDCl3): δ 8.19 (d, J=8 Hz, 1H), 7.87 (d, J=8 Hz, 1H), 7.68 (ddd, J=8, 7, 1 Hz, 1H), 7.63 (ddd, J=8, 7, 1 Hz, 1H), 7.51 (dd, J=8, 5 Hz, 1H), 7.14 (dd, J=10, 8 Hz, 1H), 4.09 (s, 2H).
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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